Hept-6-ene-1,2-diol
CAS No.: 674776-23-9
Cat. No.: VC16819138
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 674776-23-9 |
|---|---|
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| IUPAC Name | hept-6-ene-1,2-diol |
| Standard InChI | InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h2,7-9H,1,3-6H2 |
| Standard InChI Key | MMKZGAYMWPTUJT-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCC(CO)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
Hept-6-ene-1,2-diol features a linear carbon chain with hydroxyl groups at positions 1 and 2 and a terminal double bond between carbons 6 and 7. The molecular formula implies a degree of unsaturation due to the alkene, which influences its conformational flexibility and reactivity. The vicinal diol motif enables chelation with metal catalysts, as demonstrated in titanium-based Lewis acids employing similar diol ligands .
Synthetic Methodologies and Reactivity
Epoxidation and Nucleophilic Substitution
A key reaction pathway for vicinal diols involves their conversion to epoxides, as exemplified by the stereoselective synthesis of (1S,5S,6R)-4 from para-mentha-1,2-diol . This process typically involves:
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Chlorohydrin Formation: Treating the diol with HCl to generate a chlorohydrin intermediate.
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Epoxidation: Reacting the chlorohydrin with a base (e.g., NaH) to induce intramolecular cyclization, forming an epoxide.
For hept-6-ene-1,2-diol, similar conditions could yield a terminal epoxide, which may undergo ring-opening reactions with nucleophiles like thiols or amines. Notably, the regio- and stereospecificity of these reactions depend on the steric environment and electronic effects of the alkene .
Catalytic Applications
Physicochemical Properties and Thermodynamic Behavior
Experimental Data Gaps
While thermodynamic properties (e.g., enthalpy of formation, critical temperatures) are reported for hexane-1,6-diol , analogous data for hept-6-ene-1,2-diol remain unstudied. Group-additivity methods, which estimate properties based on molecular fragments, could approximate its behavior. For example:
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Boiling Point: The presence of a double bond may reduce boiling points compared to saturated diols due to decreased van der Waals interactions.
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Solubility: The vicinal diol’s polarity suggests solubility in polar aprotic solvents like DMSO or THF, as observed in epoxide-opening reactions .
Predictive Modeling
Benson group-contribution correlations, applied to bicyclic diols , could extrapolate properties for hept-6-ene-1,2-diol. Key parameters might include:
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Heat Capacity: Estimated based on contributions from hydroxyl, alkene, and methylene groups.
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Critical Temperatures: Likely lower than those of bicyclic diols due to reduced ring strain.
Challenges and Future Directions
Synthetic Limitations
Current methods for diol functionalization often require harsh conditions (e.g., NaH in THF) , which may degrade sensitive substrates. Developing mild, catalytic protocols for hept-6-ene-1,2-diol transformations is critical.
Unexplored Stereochemical Space
The lack of enantiomeric resolution data for hept-6-ene-1,2-diol limits its application in asymmetric synthesis. Chiral chromatography or enzymatic resolution could address this gap.
Computational Studies
Molecular dynamics simulations and DFT calculations could predict reaction pathways and stabilize transition states for epoxidation or nucleophilic attacks, guiding experimental efforts.
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